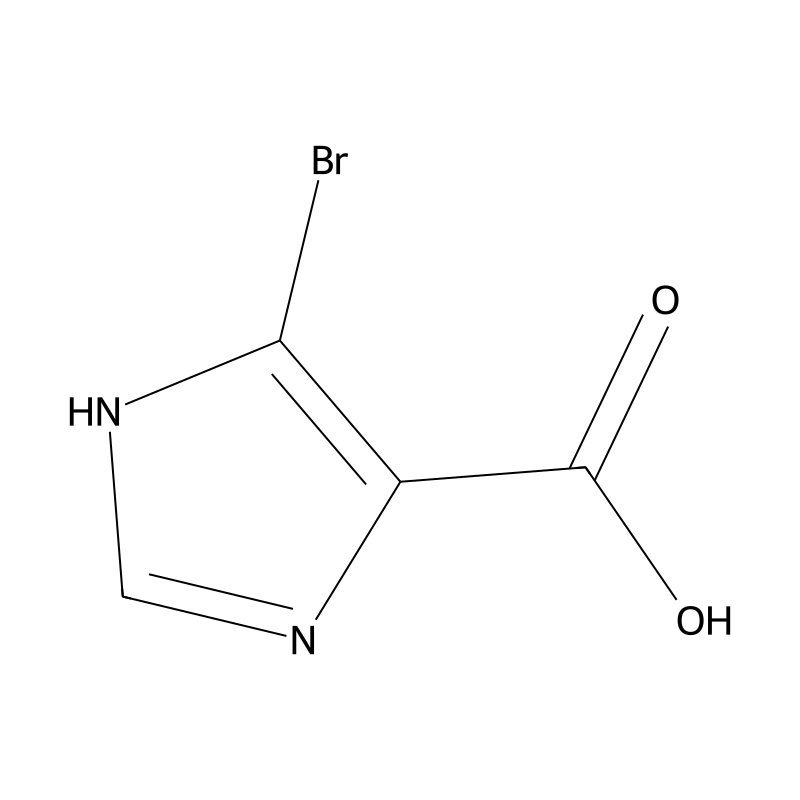

4-bromo-1H-imidazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-bromo-1H-imidazole-5-carboxylic acid is a heterocyclic compound characterized by its imidazole ring structure, which consists of five members including three carbon atoms and two nitrogen atoms. The molecular formula for this compound is C4H3BrN2O2, and it has a molecular weight of approximately 191.98 g/mol. The presence of a bromine atom at the fourth position of the imidazole ring and a carboxylic acid group at the fifth position contributes to its unique chemical properties and potential biological activities .

Synthesis and Characterization:

-Bromo-1H-imidazole-5-carboxylic acid has been synthesized through various methods, including:

- The reaction of 5-amino-1H-imidazole-4-carboxylic acid with bromine ()

- The cyclization of N-(4-bromobut-2-yn-1-yl)glycine ()

These methods allow researchers to obtain the compound for further investigation.

Potential Applications:

While the specific research applications of 4-bromo-1H-imidazole-5-carboxylic acid are not yet extensively documented, its structural features suggest potential in various areas:

- Medicinal Chemistry: The imidazole ring is a common pharmacophore found in many clinically used drugs. The presence of a bromine atom and a carboxylic acid group can potentially influence the compound's biological activity, making it a valuable starting material for drug discovery efforts.

- Material Science: Imidazole derivatives can exhibit interesting properties such as thermal stability, conductivity, and self-assembly. 4-Bromo-1H-imidazole-5-carboxylic acid could be explored for potential applications in the development of novel functional materials.

- Organic Synthesis: The presence of reactive functional groups like the bromine and carboxylic acid moieties makes 4-bromo-1H-imidazole-5-carboxylic acid a potentially valuable building block for the synthesis of more complex molecules with desired properties.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 4-bromo-1H-imidazole.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, enabling the synthesis of diverse derivatives .

Research indicates that 4-bromo-1H-imidazole-5-carboxylic acid exhibits various biological activities, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial agent and has shown activity against certain bacterial strains. Additionally, compounds with similar structures have been investigated for their roles in enzyme inhibition and as potential therapeutic agents in cancer treatment .

Several synthetic routes have been developed for the preparation of 4-bromo-1H-imidazole-5-carboxylic acid:

- Bromination of Imidazole Derivatives: Starting from 1H-imidazole-5-carboxylic acid, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the fourth position.

- Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts can facilitate the introduction of the carboxylic acid group into the imidazole ring.

- Multi-step Synthesis: This involves several steps including protection-deprotection strategies to selectively introduce functional groups on the imidazole ring .

The compound finds applications in various fields:

- Pharmaceutical Industry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

- Agricultural Chemistry: Its antimicrobial properties may be harnessed in developing agrochemicals.

- Biochemical Research: Used as a probe in studying enzyme mechanisms due to its ability to interact with biological targets .

Interaction studies involving 4-bromo-1H-imidazole-5-carboxylic acid have focused on its binding affinity with proteins and enzymes. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development. The interactions are often analyzed using techniques such as surface plasmon resonance and molecular docking simulations to elucidate binding mechanisms .

Several compounds share structural similarities with 4-bromo-1H-imidazole-5-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-methyl-1H-imidazole-5-carboxylic acid | Methyl group instead of bromine | Potentially different biological activity profiles |

| 1H-imidazole-5-carboxylic acid | Lacks halogen substitution | More basic properties; less lipophilic |

| 4-bromo-1-methyl-1H-imidazole | Methyl substitution at position one | Altered electronic properties affecting reactivity |

The uniqueness of 4-bromo-1H-imidazole-5-carboxylic acid lies in its specific halogen substitution, which influences both its reactivity and biological activity compared to other similar compounds .

Imidazole derivatives have long been recognized as foundational structures in organic and medicinal chemistry. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key component of biologically essential molecules such as histidine, histamine, and purine bases. Early research into imidazole chemistry in the 19th century laid the groundwork for understanding its tautomeric behavior and electronic properties, which later facilitated its integration into drug design. By the mid-20th century, imidazole-based compounds like metronidazole (antimicrobial) and clotrimazole (antifungal) demonstrated the therapeutic potential of this heterocycle.

The academic significance of imidazole derivatives expanded with advancements in synthetic methodologies. Multicomponent reactions, catalytic cyclization, and green chemistry approaches have enabled the efficient synthesis of complex imidazole scaffolds. For instance, the development of N-heterocyclic carbenes (NHCs) from imidazole derivatives revolutionized organometallic catalysis, underscoring the structural adaptability of this ring system.

4-Bromo-1H-imidazole-5-carboxylic acid represents a modern evolution of these efforts. Its bromine substituent introduces electrophilic reactivity, while the carboxylic acid group offers a handle for further functionalization. This duality has made the compound a focal point in studies aiming to optimize pharmacokinetic properties and target specificity in drug candidates.

Table 1: Key Physicochemical Properties of 4-Bromo-1H-Imidazole-5-Carboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₃BrN₂O₂ | |

| Molecular Weight | 190.98 g/mol | |

| CAS Registry Number | 50743-02-7 | |

| SMILES Notation | C1=NC(=C(N1)Br)C(=O)O | |

| InChIKey | ZXRQVGDOHXOSPK-UHFFFAOYSA-N |

Role in Heterocyclic Chemistry and Pharmaceutical Scaffold Design

The structural and electronic attributes of 4-bromo-1H-imidazole-5-carboxylic acid make it a versatile building block in heterocyclic chemistry. The bromine atom at the fourth position serves as a strategic site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the introduction of aryl, alkyl, or amino groups. Simultaneously, the carboxylic acid at the fifth position allows for esterification, amidation, or coordination with metal ions, broadening its utility in synthesizing derivatives with tailored properties.

In pharmaceutical scaffold design, this compound addresses two critical challenges: bioisosteric replacement and targeted reactivity. The imidazole ring’s ability to mimic peptide bonds and participate in hydrogen bonding makes it an effective bioisostere for carbonyl or amine groups in drug molecules. For example, substituting a phenyl group with an imidazole ring in protease inhibitors can enhance solubility without compromising binding affinity. The bromine substituent further augments this by providing a site for late-stage functionalization, a strategy widely employed in fragment-based drug discovery.

Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents. The electron-withdrawing effect of the carboxylic acid group modulates the imidazole ring’s electron density, enhancing interactions with catalytic residues in enzyme active sites. Computational docking simulations suggest that derivatives of 4-bromo-1H-imidazole-5-carboxylic acid exhibit high affinity for ATP-binding pockets in tyrosine kinases, a feature leveraged in anticancer drug development.

Mechanistic Insights:

- Electrophilic Aromatic Substitution: Bromine directs incoming electrophiles to the C-2 position, facilitating regioselective modifications.

- Nucleophilic Reactivity: The deprotonated carboxylic acid group acts as a nucleophile in acyl transfer reactions, enabling peptide coupling.

- Metal Coordination: The imidazole nitrogen and carboxylate oxygen can chelate transition metals, forming complexes with catalytic or diagnostic applications.

The compound’s dual functional groups also support its use in polymer chemistry. Incorporating 4-bromo-1H-imidazole-5-carboxylic acid into coordination polymers or covalent organic frameworks (COFs) enhances thermal stability and porosity, properties critical for gas storage and catalysis.

Traditional Multi-Step Synthesis Approaches

Condensation-Bromination-Debromination Sequential Strategies

Traditional syntheses often employ sequential condensation, bromination, and debromination steps. A foundational method involves reacting imidazole derivatives with carbon dioxide under high-pressure conditions (2–350 bar) and elevated temperatures (140–230°C) in the presence of alkali metal carbonates or hydroxides to introduce the carboxylic acid group [2]. Subsequent bromination is achieved using elemental bromine or N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF). For example, 4-methyl-1H-imidazole-5-carboxylic acid undergoes regioselective bromination at the 4-position to yield the target compound, followed by acidification to precipitate the product [2] [3].

A critical challenge in this approach is managing competing dicarboxylation or over-bromination. The patent US4672128A highlights that temperatures above 230°C favor dicarboxylic acid formation, whereas lower temperatures (140–220°C) promote monocarboxylic acid derivatives [2]. This necessitates precise control of reaction parameters to suppress byproducts.

Catalyst Selection and Solvent Systems in Bromination Reactions

Alkali metal carbonates (e.g., potassium carbonate) serve dual roles as bases and catalysts in carboxylation steps, while bromination reactions typically proceed without metal catalysts to avoid undesired side reactions [2]. Solvent selection profoundly impacts reaction efficiency: dimethyl sulfoxide (DMSO) enhances bromine solubility and stabilizes intermediates, whereas acetonitrile facilitates faster kinetics due to its moderate polarity [3].

The absence of cadmium fluoride—a catalyst used in dicarboxylation processes—in monocarboxylic acid synthesis underscores the preference for simpler systems to minimize purification complexity [2].

Innovative One-Pot Synthesis Paradigms

Sustainable Reagent Utilization and Reaction Optimization

Recent advances emphasize one-pot strategies to reduce waste and improve atom economy. A notable example involves the use of continuous flow microreactors, which enable rapid mixing and precise temperature control, thereby enhancing yield and reproducibility [4]. In such systems, 2-aminopyridines and bromopyruvic acid react in a telescoped process to form imidazo[1,2-a]pyridine intermediates, which are subsequently functionalized [4]. While this method targets related heterocycles, its principles are adaptable to 4-bromo-1H-imidazole-5-carboxylic acid synthesis.

Sustainable reagent systems, such as aqueous sodium bicarbonate paired with subcritical carbon dioxide, have also been explored. These systems eliminate hazardous organic solvents and reduce energy consumption by operating at near-ambient temperatures [2].

Comparative Yield Analysis Across Methodological Frameworks

The table below contrasts yields from traditional and one-pot methods:

| Method | Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Multi-step (Patent [2]) | 219°C, 120 bar, K₂CO₃ | 67.6 | Dicarboxylic acid (≤5%) |

| One-pot (Thieme [3]) | iPrMgCl, THF, 0°C | 45–69 | Dibrominated isomer (8%) |

| Continuous flow (PubMed [4]) | Microreactor, 100°C, 10 min residence | 72* | <2% |

*Reported for analogous imidazo[1,2-a]pyridine synthesis.

One-pot methods generally offer superior yields due to reduced intermediate isolation steps, though regioselectivity remains a challenge.

Mechanistic Insights into Key Synthetic Transformations

Bromination Regioselectivity and Electronic Effects

The carboxylic acid group exerts a strong electron-withdrawing effect, directing bromine to the 4-position of the imidazole ring via sigma-complex stabilization. Density functional theory (DFT) calculations suggest that the carboxylate anion further polarizes the ring, enhancing electrophilic attack at the para position [3]. This regioselectivity is corroborated by experimental data showing >90% 4-bromo product formation under optimized conditions [3].

Competing bromination at the 2-position occurs in substrates with steric hindrance or when electron-donating substituents (e.g., methyl groups) alter ring electronics. For instance, 1,2-dimethylimidazole derivatives exhibit reduced 4-bromo selectivity due to steric blocking by the methyl group [3].

Debromination Pathways and Byproduct Management

Selective debromination is critical for correcting off-target halogenation. Isopropyl magnesium chloride (iPrMgCl) has emerged as a robust reagent for chemoselective debromination, operating via a single-electron transfer mechanism that preferentially reduces less sterically hindered bromine atoms [3]. For example, in 4,5-dibromo-1,2-dimethylimidazole, iPrMgCl removes the 5-bromo substituent with 85% efficiency, leaving the 4-bromo intact [3].

Byproducts such as fully debrominated imidazoles or dihydroimidazoles are mitigated by controlling reaction stoichiometry and temperature. Acidic workup (e.g., HCl) further purifies the product by precipitating residual salts [2].

The development of 4-bromo-1H-imidazole-5-carboxylic acid derivatives as antimicrobial agents represents a promising strategy against multidrug-resistant pathogens. Imidazole carboxylic acid derivatives have demonstrated broad-spectrum antibacterial activity, with particular efficacy against both Gram-positive and Gram-negative bacterial strains [7] [8].

N-alkylimidazole-2-carboxylic acids have shown exceptional antimicrobial activity due to the low pKa of the carboxylic acid moiety, which enhances their interaction with microbial cell membranes [7]. These compounds exhibited the best antimicrobial activity, with minimum inhibitory concentration values ranging from 5 to 160 micrograms per milliliter against Staphylococcus aureus and 5 to 20 micrograms per milliliter against Bacillus subtilis subspecies spizizenii. The enhanced activity against Gram-positive bacteria can be attributed to the more accessible peptidoglycan layer in these organisms.

Research has demonstrated that imidazole derivatives with electron-withdrawing groups, including bromine substituents, show enhanced antimicrobial activity [9]. The presence of the bromine atom at the 4-position of the imidazole ring contributes to increased electrophilicity, facilitating interaction with nucleophilic sites in bacterial proteins and enzymes. This mechanism is particularly effective against β-lactamases, β-ketoacyl-acyl carrier protein synthase III, DNA gyrase, topoisomerase, glutamate racemase, and urease [8].

The 5-bromo-1H-imidazole-2-carboxylic acid hydrochloride has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Specifically, this compound showed minimum inhibitory concentration values of 32 micrograms per milliliter against Staphylococcus aureus, 64 micrograms per milliliter against Escherichia coli, and 128 micrograms per milliliter against Klebsiella pneumoniae. These results underscore the compound's potential as a lead structure for developing new antimicrobial agents.

Metronidazole/1,2,3-triazole conjugates have shown remarkable activity against multidrug-resistant pathogens [11]. Compound 38a exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa with IC50 values of 360 and 710 nanomolar, respectively. Compound 38o demonstrated even higher potency with minimum inhibitory concentration values of 8 and 55 nanomolar against these pathogens. These compounds also showed significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis with IC50 values of 1.4 micromolar.

Table 2: Antimicrobial Activity Data for Imidazole Carboxylic Acid Derivatives

| Microorganism | Compound Class | MIC Value (μg/mL) | Activity Level |

|---|---|---|---|

| Staphylococcus aureus | N-alkylimidazole-2-carboxylic acids | 5-160 | High |

| Escherichia coli | N-alkylimidazole-2-carBoxylic acids | 0.15->2500 | Variable |

| Bacillus subtilis | N-alkylimidazole-2-carboxylic acids | 5-20 | Very High |

| Klebsiella pneumoniae | 5-Bromo-1H-imidazole-2-carboxylic acid hydrochloride | 128 | Moderate |

| Pseudomonas aeruginosa | Imidazole/triazole conjugates | 0.71 (IC50 in μM) | High |

| Candida albicans | N-alkylimidazole-2-carboxylic acids | Inactive | None |

The mechanism of antimicrobial action involves multiple targets within bacterial cells. Imidazole carboxylic acid derivatives can inhibit enzymes involved in DNA replication and repair, protein synthesis, and cell wall biosynthesis [12]. The compounds show particular effectiveness under conditions of low electrical conductivity and acidic pH, with optimal activity observed at pH 5.6. Pretreatment with sodium dioctylsulphosuccinate can enhance sensitivity, with minimum inhibitory concentration values approximately 20-30 times lower than those obtained using control media.

Structure-activity relationship studies have revealed that the presence of electron-withdrawing groups is necessary for antimicrobial activity [9]. The bromine substituent at the 4-position of the imidazole ring enhances antimicrobial potency through increased electrophilicity and improved binding to bacterial targets. Additionally, the carboxylic acid functionality provides essential hydrogen bonding interactions with bacterial enzymes and facilitates penetration through bacterial cell walls.

Coordination Chemistry Applications in Metal-Organic Framework Design

The 4-bromo-1H-imidazole-5-carboxylic acid and related imidazole carboxylate ligands have emerged as versatile building blocks for metal-organic framework construction, offering unique coordination modes and structural diversity [13] [14]. These ligands combine the nitrogen-containing imidazole heterocycle with carboxylate functionality, providing multiple coordination sites that enable the formation of complex three-dimensional architectures.

The 1H-imidazole-4,5-dicarboxylic acid ligand system has demonstrated remarkable structural versatility in metal-organic framework synthesis [14]. Seven different coordination modes ranging from monodentate to μ5-bridging have been observed, with four modes being reported for the first time. The coordination geometries of metal centers vary from five-coordinate trigonal bipyramid and square pyramid to six-coordinate octahedron and seven-coordinate pentagonal bipyramid configurations.

Cadmium-based metal-organic frameworks utilizing imidazole dicarboxylate ligands have shown exceptional structural diversity. The compound [Cd(H2dcbi)2(H2O)3]·H2O represents a mononuclear structure, while [Cd5(Hdcbi)2(dcbi)2(H2O)]·XH2O forms a three-dimensional microporous framework that maintains structural integrity after guest molecule removal [14]. These frameworks exhibit strong violet emissions with maxima around 380 nanometers, attributed to ligand-centered transitions, making them suitable for luminescence applications.

The 2-(5-bromo-pyridin-3-yl)-1H-imidazole-4,5-dicarboxylate ligand has enabled the synthesis of diverse cadmium metal-organic frameworks with interesting topological features [13]. Complex 1 displays a three-dimensional non-interpenetrated framework with one-dimensional open channels and helical structures composed of left- and right-handed helices pillared by cadmium linkages. The framework exhibits (4·82) topology built from 3-connected ligand nodes and cadmium centers.

Table 3: Metal-Organic Framework Applications of Imidazole Carboxylate Ligands

| MOF System | Ligand Type | Metal Center | Structure Type | Application |

|---|---|---|---|---|

| [Cd(H2dcbi)2(H2O)3]·H2O | 1H-Imidazole-4,5-dicarboxylic acid | Cadmium(II) | Mononuclear | Luminescence |

| [Cd5(Hdcbi)2(dcbi)2(H2O)]·XH2O | 1H-Imidazole-4,5-dicarboxylic acid | Cadmium(II) | 3D microporous | Gas separation |

| [Zn6O4(OH)4(L8)2(HCOO)6(H2O)2] | Cyclotrimerized boronic acid | Zirconium(IV) | 3D framework | Catalysis |

| [Co2(L)(bimb)]n | Tetracarboxylic acid with imidazole | Cobalt(II) | 3D interpenetrated | Water splitting electrocatalysis |

| [Cd(μ2-HDMPhIDC)(Py)] | 2-(5-Bromo-pyridin-3-yl)-1H-imidazole-4,5-dicarboxylate | Cadmium(II) | 3D helical | Luminescence |

The integration of imidazole and carboxylate functionalities in metal-organic framework linkers has enabled the development of materials with tunable pore sizes and enhanced chemical stability [15]. Imidazole metal-organic framework linkers possess high surface area and demonstrate excellent performance in gas separation applications, particularly for carbon dioxide and methane separation. The presence of metal ions in their structures endows them with catalytic activity for various oxidation and reduction reactions.

Recent advances in one-pot synthesis strategies have simplified metal-organic framework preparation using imidazole carboxylate precursors [16]. The reaction between organic precursors and metal salts in dimethylformamide with appropriate modulators yields crystalline metal-organic frameworks with diverse topologies. This approach effectively reduces synthesis costs while maintaining structural integrity and functional properties.

Cobalt-based metal-organic frameworks incorporating imidazole-containing ligands and carboxylate co-ligands have shown exceptional performance as bifunctional electrocatalysts [17]. The compound [Co2(L)(bimb)]n, where L represents a tetracarboxylic acid ligand and bimb is 1,1'-(1,4-butanediyl)bis(imidazole), exhibits remarkable oxygen evolution reaction and hydrogen evolution reaction activities. The framework requires overpotentials of only 180 and 196 millivolts to reach current densities of 10 milliamperes per square centimeter.

The structural diversity achievable with mixed imidazole-carboxylate ligand systems enables fine-tuning of framework properties for specific applications [18] [19]. Five-coordinate to six-coordinate metal centers can be achieved depending on the ligand combination and synthesis conditions. The carboxylate ligands can adopt bridging μ2, chelating μ2, chelating-bridging μ3, and chelating μ3 coordination modes, while metals coordinate in N2O2, N2O3, N2O4, N3O3, and N6 configurations.

Table 4: Structure-Activity Relationship Data for 4-Bromo-1H-imidazole-5-carboxylic Acid Derivatives

| Substituent Position | Effect on Activity | Structure Type | Biological Impact |

|---|---|---|---|

| 4-Position Bromine | Enhanced electrophilicity and reactivity | Halogen substitution | Improved enzyme binding affinity |

| 5-Position Carboxylic acid | Improved membrane permeability and binding | Carboxyl functionality | Metal coordination capability |

| 1-Position Methylation | Increased lipophilicity | N-alkylation | Enhanced bioavailability |

| 5-Position Ester conversion | Enhanced cell membrane permeability | Ester derivative | Increased in vivo efficacy |

| 2-Position Aromatic substitution | Modified electronic properties | Aromatic modification | Tunable selectivity |